5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide
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Overview
Description
Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .
Physical And Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . They readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as “5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Aldosterone Synthase Inhibition
Aldosterone synthase (CYP11B2) inhibition is a promising novel mechanism to lower arterial blood pressure . “5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide” could potentially be used in this context, given its structural similarity to other indole derivatives .
Antioxidant Activity
Some indole derivatives, including those similar to “5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide”, have been found to exhibit antioxidant activity . This property could be beneficial in the treatment of diseases caused by oxidative stress .
Antiproliferative Activity
Certain indole derivatives have been found to inhibit both EGFR and BRAF V600E, which are important targets in cancer therapy . “5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide” could potentially be used in this context, given its structural similarity to these indole derivatives .
Potential Applications in Drug Development
Given the wide range of biological activities exhibited by indole derivatives, “5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide” could potentially be used in the development of new therapeutic drugs . Its structural features could allow it to bind with high affinity to multiple receptors, which could be useful in developing new useful derivatives .
Safety And Hazards
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-12-7-11(2-4-15(12)20-10)9-19-17(22)14-8-13(18)3-5-16(14)21(23)24/h2-8,20H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCKAJBPUNSKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide |
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